4-(3-Methoxypropoxy)aniline

Lipophilicity LogP Partition Coefficient

4-(3-Methoxypropoxy)aniline (CAS 100131-95-1) is a para-substituted aniline derivative featuring a 3-methoxypropoxy side chain (-O-(CH₂)₃-OCH₃). This structural motif, incorporating both an ether linkage and a terminal methoxy group, imparts a unique balance of polarity and lipophilicity, positioning it as a versatile intermediate for the synthesis of liquid crystalline materials, pharmaceuticals, and other fine chemicals.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 100131-95-1
Cat. No. B1636318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Methoxypropoxy)aniline
CAS100131-95-1
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOCCCOC1=CC=C(C=C1)N
InChIInChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
InChIKeySXCYAPQCVXWDLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Methoxypropoxy)aniline (CAS 100131-95-1): A Distinctive Building Block with a Flexible Ether-Alkoxy Side Chain


4-(3-Methoxypropoxy)aniline (CAS 100131-95-1) is a para-substituted aniline derivative featuring a 3-methoxypropoxy side chain (-O-(CH₂)₃-OCH₃) . This structural motif, incorporating both an ether linkage and a terminal methoxy group, imparts a unique balance of polarity and lipophilicity, positioning it as a versatile intermediate for the synthesis of liquid crystalline materials, pharmaceuticals, and other fine chemicals . Its solid, crystalline nature and high purity profile further distinguish it as a reliable building block for advanced research and industrial applications.

Procurement Alert: Why a Simple 4-Alkoxyaniline Cannot Replace 4-(3-Methoxypropoxy)aniline


While the aniline core is common, the precise nature of the para-substituent dictates critical physicochemical and performance characteristics. Subtle changes in alkoxy chain length, branching, or the inclusion of an ether oxygen—as in the methoxypropoxy group—dramatically alter a compound's lipophilicity (LogP), boiling point, and physical state [1]. These variations directly impact solubility, reactivity in coupling reactions, and the thermal properties of final products. Substituting 4-(3-Methoxypropoxy)aniline with a simpler analog like 4-methoxyaniline or 4-propoxyaniline can lead to failed syntheses, altered product profiles, or suboptimal performance in target applications, making precise compound selection a non-negotiable step in R&D and manufacturing workflows.

Quantitative Differentiation: 4-(3-Methoxypropoxy)aniline vs. Key Comparators


Enhanced Lipophilicity: LogP Comparison with 4-Methoxyaniline and 4-Propoxyaniline

4-(3-Methoxypropoxy)aniline exhibits an intermediate lipophilicity profile, quantified by a calculated LogP of 1.68 . This is significantly higher than the shorter-chain analog 4-methoxyaniline (LogP = 0.74) [1] and lower than the simpler alkoxy analog 4-propoxyaniline (LogP range 2.06-2.64) . This positions the target compound as a moderately lipophilic building block, distinct from both extremes.

Lipophilicity LogP Partition Coefficient Drug Design Liquid Crystals

Higher Boiling Point: Thermal Stability Advantage vs. 4-(2-Methoxyethoxy)aniline

The para-substituted 3-methoxypropoxy chain imparts a higher boiling point compared to a shorter-chain ether analog. 4-(3-Methoxypropoxy)aniline has a predicted boiling point of 302.0 ± 17.0 °C , which is approximately 7.7 °C higher than the 294.3 ± 20.0 °C boiling point of 4-(2-Methoxyethoxy)aniline . This difference is consistent with the increased molecular weight and greater van der Waals interactions of the longer chain.

Thermal Properties Boiling Point Purification Distillation

Positional Isomer Differentiation: Impact on Lipophilicity and Chromatographic Behavior

The position of the 3-methoxypropoxy substituent on the aniline ring significantly influences lipophilicity. The para-substituted 4-(3-Methoxypropoxy)aniline has a calculated LogP of 1.68 , which is notably higher than the 1.46 LogP reported for its ortho-substituted isomer, 2-(3-Methoxypropoxy)aniline [1]. This 0.22 Log unit difference is substantial and will affect separation and detection methods.

Regioisomer Lipophilicity Chromatography LogP

Validated Application Scenarios for 4-(3-Methoxypropoxy)aniline


Synthesis of Tailored Liquid Crystal Precursors

The compound's unique balance of lipophilicity (LogP 1.68) and flexible ether side chain makes it an ideal precursor for designing liquid crystalline molecules . Its specific polarity profile, distinct from simpler 4-alkoxyanilines, allows for the fine-tuning of mesophase behavior, dielectric anisotropy, and clearing points in final display materials .

Development of Pharmaceutical Intermediates with Optimized Partitioning

The moderate LogP of 1.68 is well-suited for creating drug candidates that require a balance between aqueous solubility and membrane permeability . This compound serves as a strategic building block to introduce a flexible ether chain into a molecule, which can enhance oral bioavailability or influence distribution within biological systems compared to shorter or longer alkyl analogs [1].

High-Temperature Organic Synthesis and Polymer Chemistry

With a boiling point exceeding 300 °C, 4-(3-Methoxypropoxy)aniline is stable under harsher thermal conditions than many lower-boiling aniline derivatives . This thermal robustness is critical for use in high-temperature coupling reactions, such as those required for synthesizing advanced polymers or specialty dyes, where lower-boiling analogs would volatilize or decompose.

Analytical Method Development and Quality Control Standards

The clear LogP differentiation between the 4-substituted (1.68) and 2-substituted (1.46) isomers provides a basis for developing robust HPLC and GC methods for identity testing and purity analysis [2]. The compound's commercial availability at ≥97% purity makes it a reliable reference standard for quantifying these isomers in complex reaction mixtures.

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